molecular formula C28H35N3O7 B142073 Virginiamycin m1 CAS No. 21411-53-0

Virginiamycin m1

货号 B142073
CAS 编号: 21411-53-0
分子量: 525.6 g/mol
InChI 键: DAIKHDNSXMZDCU-XWUZGEOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stereospecific Reduction of Virginiamycin M1

The study conducted by Streptomyces virginiae showcases the inactivation of virginiamycin M1 (VM1) through the stereospecific reduction of a C-16 carbonyl group, resulting in the formation of 16-dihydrovirginiamycin M1. The reduction process is NADPH-dependent, and the structure analysis of the inactivated product revealed the syn relative stereochemistry of the C-14 and C-16 hydroxyl groups, with the C-16 absolute configuration identified as R .

Conformational Analysis of Virginiamycin M1

Virginiamycin M1 exhibits different conformations depending on the solvent environment. High-resolution 2D NMR experiments have shown that VM1's structure in dimethyl sulfoxide and methanol differs from its conformation in chloroform solution and when bound to ribosomes or a deactivating enzyme. This suggests that the antibiotic's activity could be influenced by its conformational flexibility .

Virginiamycin M1 Reductase Characterization

The VM1 reductase enzyme, responsible for the reduction of VM1 to an inactive form, was purified and characterized from S. virginiae. The enzyme is tetrameric in its native form and exhibits NADPH-specificity. The reduction process is highly stereospecific, only accepting the 16R-dihydroVM1 as a substrate in the reverse reaction, which confirms the enzyme's role in VM1 inactivation in vivo .

Synthesis Analysis

The total synthesis of (-)-virginiamycin M2, which is structurally related to VM1, has been achieved through a convergent strategy. This synthesis involves enantioenriched silane, a modified Negishi cross-coupling, and a late-stage SmI(2)-mediated macrocyclization to construct the macrocyclic scaffold of the natural product . Another formal synthesis of (-)-virginiamycin M2 was achieved via a de novo approach, utilizing Sharpless asymmetric dihydroxylation reactions to introduce the absolute and relative stereochemistry .

Physical and Chemical Properties Analysis

A method for detecting virginiamycin M1 in animal feeds was developed, indicating the compound's stability and detectability in complex matrices. The method involves extraction with ethyl acetate and clean-up on Sep-Pak silica gel and OASIS HLB cartridges, followed by analysis with UV detection at 230 nm . Additionally, a UPLC-MS/MS method was validated for determining VM1 residue in tissues of swine and chicken, showcasing the compound's physical and chemical properties that allow for its detection and quantification in biological samples .

Chemical Reactions Analysis

A concise synthetic route to virginiamycin M2, which shares the macrocyclic lactone structure with VM1, was reported. This synthesis is notable for its short linear sequence and high yield, which may facilitate the exploration of structural diversity within the streptogramin class of antibiotics .

Production and Industrial Application

The production of virginiamycin by S. virginiae was scaled up using adsorbing resin addition and fed-batch fermentation under controlled conditions. The optimized process resulted in a high virginiamycin titer with an optimum M1:S1 ratio, highlighting the industrial relevance of VM1 as an antibiotic feed additive and its use in ethanol fuel production .

Antibacterial Activity and Protein Translation Inhibition

A new virginiamycin derivative, beilunmycin, along with known compounds including virginiamycin M1, was isolated from a mangrove-derived endophytic Streptomyces sp. These compounds exhibited antibacterial activities against Gram-positive bacteria and demonstrated strong protein translation-stalling activity, which is consistent with the known mechanism of action of virginiamycin M1 .

科学研究应用

Enhanced Production for Industrial Use

Virginiamycin M1, as part of the antibiotic complex produced by Streptomyces virginiae, is a component of a veterinary antibiotic widely used in various industries. Research has focused on enhancing its production while maintaining the optimal ratio of its main components, M1 and S1, for synergistic action. Advanced techniques, including multi-step random UV mutagenesis and media improvement, have been employed to develop high-yield, genetically stable strains of S. virginiae. These strains show promise for industrial applications due to their high productivity and optimal component ratios, which are crucial for the antibiotic's effectiveness (Savushkin et al., 2019).

Pesticidal and Insecticidal Activities

Virginiamycin M1, along with its synergistic partner, Virginiamycin S1, has demonstrated significant pesticidal and insecticidal activities. Studies have shown their effectiveness against various pests like Leptinotarsa decemlineata, comparable to traditional pesticides. This application suggests a potential role for Virginiamycin M1 in agricultural pest control, providing an alternative to conventional chemical pesticides (Přikrylová et al., 2008).

Antibacterial Potency Improvements

Research has been conducted to enhance the antibacterial potency of Virginiamycin M1. By creating analogues like 5,6-dihydrovirginiamycin M1 and studying their structural and functional properties, scientists have discovered versions with improved efficacy against resistant bacteria like MRSA. These findings are significant in the context of increasing antibiotic resistance, offering potential new avenues for treating resistant bacterial infections (Nguyen et al., 2013).

Biosynthesis Understanding

The biosynthesis of Virginiamycin M1 is a complex process involving a multitude of genes and regulatory mechanisms. Understanding this process is crucial for optimizing production and exploring new applications. Research has provided insights into the biosynthesis pathway, including the identification and characterization of specific genes and enzymes involved in the process. This knowledge is foundational for biotechnological applications and potential genetic engineering approaches to enhance production or create novel derivatives (Kingston, 1992).

安全和危害

When handling Virginiamycin M1, it is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The developed technology provides a final virginiamycin titer at the level of 5.6 g/L and has several additional advantages. First, VKM Ac-2738D produces virginiamycin M1 and S1 at the optimum ratio providing the maximum antimicrobial activity of a final product; the performed scale-up kept this important parameter unchanged .

属性

IUPAC Name

(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIKHDNSXMZDCU-FQTGFAPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Poorly soluble in water
Record name Virginiamycin M1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus.
Record name Virginiamycin M1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Virginiamycin m1

CAS RN

21411-53-0
Record name Virginiamycin M1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21411-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Streptogramin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Virginiamycin M1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Virginiamycin M1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIRGINIAMYCIN M1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4UOL59AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Virginiamycin m1
Reactant of Route 2
Virginiamycin m1
Reactant of Route 3
Virginiamycin m1
Reactant of Route 4
Virginiamycin m1
Reactant of Route 5
Virginiamycin m1
Reactant of Route 6
Virginiamycin m1

Citations

For This Compound
624
Citations
CK Lee, M Minami, S Sakuda, T Nihira… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… , virginiamycin M1 was inactivated in the presence of NADPH, while virginiamycin S remained intact. The inactivated product of virginiamycin M1 … of natural virginiamycin M1 and the syn …
Number of citations: 29 journals.asm.org
CA Ng, W Zhao, J Dang, M Bergdahl… - … et Biophysica Acta (BBA …, 2007 - Elsevier
The three-dimensional structure of acetylated virginiamycin M 1 (acetylated VM1) in chloroform and in a water/acetonitrile mixture (83:17 v/v) have been established through 2D high …
Number of citations: 4 www.sciencedirect.com
N Suzuki, CK Lee, T Nihira… - Antimicrobial agents and …, 1998 - Am Soc Microbiol
Virginiamycin M 1 (VM 1 ), produced byStreptomyces virginiae, is a polyunsaturated macrocyclic lactone antibiotic belonging to the virginiamycin A group.S. virginiae possesses an …
Number of citations: 11 journals.asm.org
DGI Kingston, MX Kolpak, JW LeFevre… - Journal of the …, 1983 - ACS Publications
The biosynthesis of the antibiotic virginiamycin M,(1) has been investigated with the aid of stable isotope techniques. The basic skeleton of the antibiotic is derived from valine, seven …
Number of citations: 71 pubs.acs.org
DGI Kingston - Secondary-Metabolite Biosynthesis and Metabolism, 1993 - Springer
The antibiotic virginiamycin M 1 (VM 1 , 1) is a member of the virginiamycin family of antibiotics. This family consists of antibiotics that are usually isolated as mixtures of synergistic …
Number of citations: 0 link.springer.com
JW Lefevre, TE Glass, MX Kolpak… - Journal of Natural …, 1983 - ACS Publications
… in virginiamycin M1 biosynthesized from [l,2-13C2]acetate. The 13C chemical shifts of allyl alcohols and their acetates have been studied by Wenkert (9), who showed that acylation …
Number of citations: 20 pubs.acs.org
R Kawachi, T Akashi, Y Kamitani, A Sy… - Molecular …, 2000 - Wiley Online Library
Virginiae butanolide (VB)‐BarA of Streptomyces virginiae is one of the newly discovered pairs of a γ‐butyrolactone autoregulator and the corresponding receptor protein of the …
Number of citations: 86 onlinelibrary.wiley.com
YKT LAM, P DAI, DL ZINK, AJ SMITH… - The Journal of …, 1993 - jstage.jst.go.jp
Biological Activity Radioligand binding assays were performed as described previously1'3A). The results are described in Table 4. All derivatives showed reduced affinity for CCK-…
Number of citations: 14 www.jstage.jst.go.jp
J Zhou, W Qian, Q Yang, C Liang, Y Chen… - Food Additives & …, 2022 - Taylor & Francis
Based on a highly sensitive and specific monoclonal antibody (mAb) against virginiamycin M1 (VIR M1), a quantum dots-based fluorescent immunochromatographic assay (QDs-ICA) …
Number of citations: 2 www.tandfonline.com
DWM Sin, C Ho, YC Wong, SK Ho, ACB Ip - Analytica chimica acta, 2004 - Elsevier
A simple, selective and sensitive method for simultaneous determination of lincomycin (LCM) and virginiamycin M 1 (VGM) in swine muscle and organs using liquid chromatography …
Number of citations: 41 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。